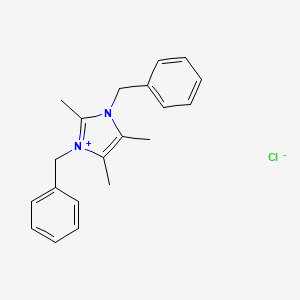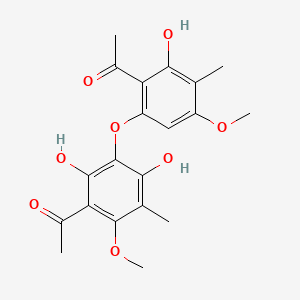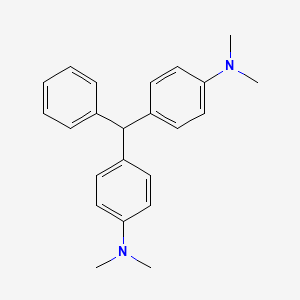
Leucomalachite green
概要
説明
Leucomalachite green (LMG) is a triphenylmethane dye used to detect blood . It is a major metabolite of malachite green and is a potential carcinogen, teratogen, and mutagen . LMG is also used as a reagent for presumptive blood tests .
Synthesis Analysis
A novel method for LMG hapten synthesis has been presented, which introduces a pure alkyl chain at the para-position of LMG to form a spacer arm for hapten preparation . This method could be expanded to prepare a series of haptens with different lengths of spacer arms .Molecular Structure Analysis
LMG has a molecular formula of C23H26N2 . Its IUPAC name is 4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline . The molecular weight of LMG is 330.5 g/mol . The structure of LMG can be represented by the SMILES string: CN©C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N©C .Chemical Reactions Analysis
LMG is quantitatively oxidized to the chromic malachite green by reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .Physical And Chemical Properties Analysis
LMG is a benzenoid aromatic compound . It is expected to be immobile in soil .科学的研究の応用
Forensic Science Application
Leucomalachite green is utilized as a reagent in forensic science. It is particularly used for detecting blood traces, where it reacts with the heme component of blood to produce a distinctive green coloration, aiding in crime scene analysis and investigations .
Analytical Chemistry
In analytical chemistry, leucomalachite green serves as a chromogenic reagent for chemical assays. It is involved in various colorimetric tests due to its ability to change color upon reacting with certain substances .
Hemoglobin Quantification
This compound is also employed for the quantitative colorimetric micro determination of hemoglobin and other heme compounds, providing a method for measuring these components in biological samples .
Radiochromic Indicator
Leucomalachite green finds application as a radiochromic indicator in dosimeters. It measures radiation exposure by changing color when exposed to radiation, which is crucial in radiation safety and monitoring .
Arsenic Detection
Environmental testing for arsenic involves leucomalachite green dye. The dye reacts with liberated iodine from the reaction of arsenic with potassium iodate, allowing for the detection of arsenic in environmental samples .
Antimicrobial Agent
Due to its efficacy as an antimicrobial agent, leucomalachite green has been widely used against parasites, fungus, and protozoans causing infectious diseases in aquatic animals. This application spans several decades and highlights its importance in aquaculture and veterinary medicine .
Aquaculture
In aquaculture, dietary exposure to leucomalachite green may occur through fish consumption if malachite green (from which leucomalachite green is derived) has been used. This underscores the significance of monitoring and regulating its use in food production to ensure safety .
Global Contamination Studies
Leucomalachite green has been the subject of global contamination studies in fish, assessing its presence in marine and farmed fish species worldwide. Such studies are critical for understanding environmental impact and food safety concerns related to this compound .
作用機序
Target of Action
Leucomalachite green (LMG) is a major metabolite derived from malachite green (MG), a lipophilic cationic triphenylmethane dye . It has been widely utilized for several decades against parasites, fungus, and protozoans causing infectious diseases in aquatic animals . The primary targets of LMG are these infectious agents in the aquatic environment.
Mode of Action
It is known that lmg, being a derivative antimicrobial agent, can interact with the cellular components of the targeted infectious agents, leading to their elimination .
Biochemical Pathways
It is known that lmg, being lipophilic, can easily penetrate cell membranes and may interfere with various cellular processes, leading to the death of the targeted infectious agents .
Pharmacokinetics
LMG is readily absorbed by fish and other animal tissues, where it undergoes biotransformation to its colorless compound . Being lipophilic, LMG can remain in fatty tissues for broad periods of time . This property allows LMG to get into the human food chain simply and accumulate in tissues .
Action Environment
The action of LMG can be influenced by various environmental factors. For instance, the concentration of LMG in fish can vary depending on the water temperature, with warm-water fish having a higher concentration of LMG compared to cold-water fish . Additionally, fish containing medium-fat level and high-fat content had accumulate MG and LMG in their tissues, respectively . Therefore, the efficacy and stability of LMG can be influenced by factors such as water temperature and the fat content of the fish .
Safety and Hazards
LMG is categorized as a carcinogen affecting consumer health . It can accumulate in animal tissues for long periods . Therefore, determining the contamination of aquatic products by LMG is necessary to prevent residual contamination . Safety measures include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, ingestion, and inhalation .
将来の方向性
A rapid and sensitive method to detect chemical residues, reducing the possibility of contamination in fishery products, has been developed . This method uses a colorimetric method with gold nanoparticles (AuNPs) and a specific aptamer . This aptamer-based colorimetric approach might be feasible to utilize as a biosensing module, providing a rapid, inexpensive analysis method for detecting deposited chemical residues .
特性
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKXBGJNNCGHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7031531 | |
| Record name | Leucomalachite green | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reduced form of malachite green; [Merck Index] | |
| Record name | Leucomalachite green | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2440 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in benzene, ethyl ether, Solubilities (mg/mL): 30 ethyleneglycol monomethyl ether; 4 ethanol | |
| Record name | Leucomalachite green | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Leucomalachite green | |
Color/Form |
Off-white to light-brown powder, Needles or leaflets from alcohol, benzene | |
CAS RN |
129-73-7 | |
| Record name | Leucomalachite green | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucomalachite green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomalachite green | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,4'-(phenylmethylene)bis[N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Leucomalachite green | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethyl-4,4'-benzylidenedianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCOMALACHITE GREEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U61G37Z20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leucomalachite green | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
102 °C | |
| Record name | Leucomalachite green | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



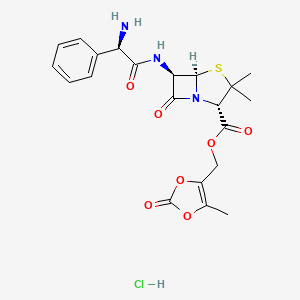
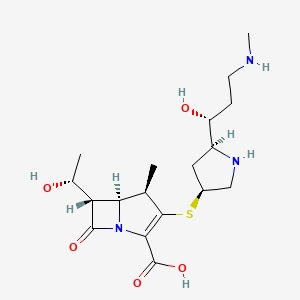

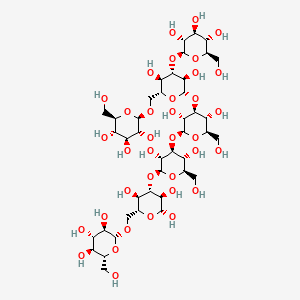
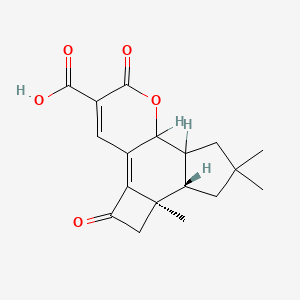

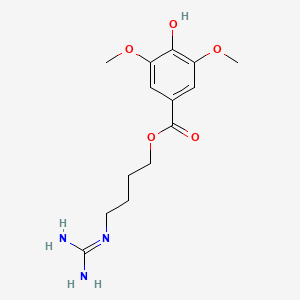
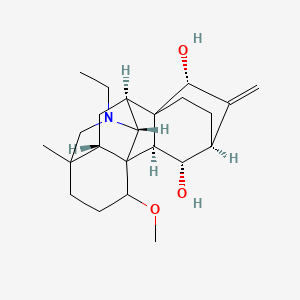
![[(2S,8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1674740.png)

